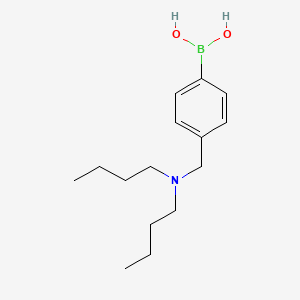

(4-((Dibutylamino)methyl)phenyl)boronic acid

Beschreibung

General Overview of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern synthetic chemistry. rsc.org Their unique electronic properties and reactivity have propelled them to the forefront of various chemical disciplines, from organic synthesis and catalysis to materials science and medicinal chemistry. The utility of these compounds stems from the electron-deficient nature of the boron atom, which imparts Lewis acidity and facilitates a wide range of chemical transformations. nih.gov Contemporary research continues to uncover new synthetic methodologies utilizing organoboron compounds as both reagents and catalysts, highlighting their expanding role in creating complex molecular architectures.

Significance of Boronic Acids as Versatile Intermediates and Functional Materials Precursors

Within the vast family of organoboron compounds, boronic acids (R-B(OH)₂) represent a particularly important subclass. Their stability, ease of handling, and relatively low toxicity make them highly attractive intermediates in organic synthesis. nih.gov One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govmdpi.com This reaction has become a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and substituted aromatic structures that are prevalent in pharmaceuticals and functional materials. nih.gov Beyond their role in cross-coupling reactions, boronic acids are also utilized as catalysts in their own right and as precursors for the development of sensors and other functional materials due to their ability to reversibly bind with diols. rsc.orgnih.gov

Specific Focus on Aminomethyl-Substituted Phenylboronic Acids

The introduction of functional groups onto the phenyl ring of a boronic acid can significantly modulate its chemical and physical properties. Aminomethyl-substituted phenylboronic acids, in particular, have garnered considerable interest. The presence of the aminomethyl group can influence the electronic nature of the boronic acid and provide a site for further functionalization or interaction.

(4-((Dibutylamino)methyl)phenyl)boronic acid is a subject of advanced research due to the unique combination of a boronic acid moiety and a tertiary aminomethyl group. The dibutylamino substituent introduces steric bulk and alters the lipophilicity of the molecule, which can be advantageous in specific catalytic systems or for enhancing solubility in organic media. The nitrogen atom can also act as a Lewis base, potentially influencing the reactivity of the boronic acid or enabling coordination to metal centers. These features suggest potential applications in catalysis, where the interplay between the Lewis acidic boron center and the Lewis basic nitrogen could lead to novel reactivity, and in materials science, where the compound could serve as a unique building block for polymers or other functional materials.

This compound is classified as an arylboronic acid derivative. Its structure features a central phenyl ring substituted at the 4-position with a (dibutylamino)methyl group and at the 1-position with a boronic acid group (-B(OH)₂).

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1312812-11-5 |

| Linear Formula | C₁₅H₂₆BNO₂ |

| Molecular Weight | 263.19 g/mol |

The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the phenyl ring. The presence of the dibutylamino group, a tertiary amine, classifies this compound as an aminomethyl-substituted arylboronic acid. The spatial arrangement of these functional groups and the electronic effects they exert on the aromatic ring are key determinants of the compound's reactivity and potential applications.

Eigenschaften

IUPAC Name |

[4-[(dibutylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BNO2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(10-8-14)16(18)19/h7-10,18-19H,3-6,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRVGSGICCHYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(CCCC)CCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Dibutylamino Methyl Phenyl Boronic Acid

Lewis Acidity and Coordination Chemistry of the Boron Center

In protic media, such as water, solvent molecules can insert themselves between the boron and nitrogen atoms, a phenomenon that competes with the direct B-N dative bond. acs.orgfigshare.com Studies on various ortho-methylamino arylboronic acids have shown that while there is a slight increase in B-N dative bonding when moving from a tertiary to a secondary and then to a primary amine, solvent insertion is the dominant feature in all cases for the corresponding boronate esters. acs.orgfigshare.com An X-ray crystal structure of a related solvent-inserted boronate ester revealed that the inserted solvent's hydrogen atom is primarily associated with the amine. acs.org For ortho-aminomethylphenylboronic acid (AMPBA), a detailed mechanistic study indicated that the molecule predominantly exists as an ion-pair (cationic nitrogen and anionic boron) rather than a direct B-N coordinated structure. researchgate.net This ion-pair formation, which results from the dynamic insertion of water molecules, is still indicative of a strong interaction between the boronic acid and the nearby nitrogen. researchgate.net

A defining characteristic of boronic acids is their capacity to undergo reversible esterification with compounds containing 1,2- or 1,3-diol functionalities, such as diols and polyols, to form cyclic boronate esters. manchester.ac.ukresearchgate.netresearchgate.net This equilibrium is sensitive to pH. The presence of an ortho-aminomethyl group, as seen in related structures, significantly enhances the binding affinity for diols at neutral pH. nih.govnih.gov This is attributed to the electron-withdrawing nature of the aminomethyl group, which lowers the pKa of the boronic acid, thereby facilitating the formation of the more reactive tetrahedral boronate anion at a lower pH. nih.gov

The formation of these stable esters is rapid and reversible, making these compounds suitable for applications in sensors and separation technologies, particularly for carbohydrates which are rich in diol moieties. researchgate.netmanchester.ac.uk The interaction between boronic acids and diols is generally stronger with catechols (aromatic diols) than with aliphatic diols. manchester.ac.uk

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and coordination environment of boron-containing compounds. nsf.govresearchgate.net The chemical shift in ¹¹B NMR is highly indicative of the hybridization state of the boron atom. researchgate.net

Trigonal, sp²-hybridized boronic acids typically exhibit a signal in the downfield region of the spectrum. researchgate.net Upon reaction with a diol to form a cyclic boronate ester, the boron center becomes tetrahedral and sp³-hybridized, resulting in a characteristic upfield shift in the ¹¹B NMR spectrum. nsf.govresearchgate.net This shift provides a clear indication of complex formation. nsf.gov

For aminomethylphenylboronic acids, ¹¹B NMR can also probe the extent of intramolecular B-N coordination. A tetrahedral geometry resulting from a dative B-N bond would also lead to an upfield chemical shift. researchgate.net Studies on related systems have used ¹¹B NMR to demonstrate that the hybridization of the boron center is pH-dependent. mpg.de For instance, the ¹¹B NMR spectrum of a similar compound, N-methyl-o-(phenylboronic acid)-N-benzyl amine, showed a pH-dependent equilibrium between different structures. mpg.de

Table 1: Typical ¹¹B NMR Chemical Shifts for Boron Species

| Boron Species | Hybridization | Coordination | Typical ¹¹B NMR Chemical Shift (ppm) |

| Free Boronic Acid | sp² | Trigonal | δ 28–34 |

| Boronate Ester | sp³ | Tetrahedral | δ 5–15 |

| B-N Coordinated Species | sp³ | Tetrahedral | Upfield region, similar to boronate esters |

Note: The exact chemical shifts can vary depending on the specific structure, solvent, and pH.

Reactivity in Carbon-Carbon Bond-Forming Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds, and it proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.orgresearchgate.net The transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst, is often rate-limiting and has been the subject of extensive mechanistic study. rsc.orgchembites.org

Two primary pathways for transmetalation are generally considered. researchgate.net In the "boronate" pathway, a base activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II) intermediate. researchgate.netchembites.org An alternative pathway involves the formation of a palladium-hydroxo complex (LₙPd(Ar)OH), which then reacts with the neutral boronic acid. chembites.org Kinetic studies by Hartwig and Carrow provided strong evidence for the latter pathway, showing that the reaction of a Pd-OH complex with a boronic acid is significantly faster than the reaction of a Pd-halide complex with a pre-formed boronate. chembites.org

Low-temperature rapid injection NMR spectroscopy has enabled the detection and characterization of pre-transmetalation intermediates, confirming the existence of species with Pd-O-B linkages. illinois.edu These studies have identified both tricoordinate and tetracoordinate boron complexes as being competent for transmetalation. illinois.edu

The amine substituent in aminomethylphenylboronic acids can exert a significant influence on the outcome of Suzuki-Miyaura cross-coupling reactions. The presence of the amine can affect reaction kinetics, the tolerance of other functional groups, and the selectivity of the coupling. snnu.edu.cnacs.org

The basicity of the amine can be a critical factor. While it could potentially interfere with base-sensitive functional groups, it can also play a beneficial role. For instance, the amine could act as an internal base, facilitating the formation of the active boronate species required for transmetalation.

In a novel variation termed "aminative Suzuki-Miyaura coupling," a formal nitrene insertion process is incorporated into the reaction, leading to the formation of C-N-C linked diaryl amines instead of the typical C-C linked biaryls. snnu.edu.cnnih.govresearchgate.net This transformation joins the synthetic pathways of the Suzuki-Miyaura and Buchwald-Hartwig reactions. snnu.edu.cnnih.gov The success of this aminative coupling relies on a careful balance of reaction conditions, often utilizing a bulky phosphine ligand on the palladium catalyst to modulate the relative rates of the competing reaction pathways. snnu.edu.cnnih.gov This demonstrates how substituents on the boronic acid can be leveraged to achieve novel transformations and expand the scope of cross-coupling chemistry. snnu.edu.cn

Catalytic Activation Modes and Proposed Mechanisms

The catalytic activity of boronic acids can be broadly categorized into modes that exploit their Lewis acidity, their potential to act as Brønsted acids (often through interaction with other molecules), and their ability to participate in multi-component reactions. The intramolecular proximity of the amine and boronic acid functionalities in (4-((Dibutylamino)methyl)phenyl)boronic acid is expected to play a significant role in its catalytic prowess.

While boronic acids are not typically considered strong Brønsted acids, their acidity can be enhanced, or they can participate in proton transfer processes that are crucial for catalysis. The interaction between the nitrogen atom of the dibutylamino group and the boron atom, or with a substrate coordinated to the boron, can influence the acidity of the B-O-H protons.

In a proposed catalytic cycle involving a cooperative mechanism, the amine could act as a Brønsted base, deprotonating a substrate and increasing its nucleophilicity. Simultaneously, the boronic acid moiety could act as a Lewis acid, activating an electrophile. This dual activation is a hallmark of bifunctional catalysts. For instance, in the intramolecular condensation of dicarboxylic acids to form anhydrides, ortho-dialkylaminomethyl-substituted arylboronic acids have shown high efficacy. This is attributed to a mechanism where the amine deprotonates one carboxylic acid group, while the boronic acid activates the other, facilitating the cyclization. While the subject compound is para-substituted, similar cooperative effects, potentially operating intermolecularly, cannot be ruled out.

Table 1: Proposed Cooperative Lewis Acid-Brønsted Base Catalysis

| Step | Description | Role of this compound |

|---|---|---|

| 1 | Substrate Coordination | The boronic acid moiety coordinates to an electrophilic substrate, increasing its reactivity. |

| 2 | Proton Abstraction | The dibutylamino group acts as a Brønsted base, deprotonating a nucleophilic substrate. |

| 3 | Nucleophilic Attack | The activated nucleophile attacks the activated electrophile. |

This table represents a generalized proposed mechanism based on related catalysts and is not based on specific experimental data for this compound.

The primary mode of catalysis for boronic acids is through their function as Lewis acids. The empty p-orbital on the boron atom can accept a pair of electrons from a Lewis basic substrate, such as a carbonyl compound or an alcohol, thereby activating it towards nucleophilic attack.

Organoboron compounds are recognized as stable and organic-soluble Lewis acids with applications as catalysts in a variety of chemical reactions. The catalytic processes typically leverage the Lewis acidity of the trivalent boron, which allows for the reversible formation of a covalent bond with oxygen. This activation mode is central to reactions like dehydrations, carbonyl condensations, acylations, and alkylations. For this compound, the Lewis acidity of the boron center would be the key feature in catalyzing such transformations. The electronic properties of the dibutylaminomethyl substituent would influence the Lewis acidity of the boronic acid and, consequently, its catalytic activity.

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product. Boronic acids are well-known participants and catalysts in MCRs, most notably the Petasis borono-Mannich (PBM) reaction. The PBM reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines.

In the context of the Petasis reaction, this compound could potentially play a dual role. It could serve as the arylboronic acid component, transferring its phenyl group to the final product. Alternatively, and more relevant to its catalytic function, it could act as a catalyst for a Petasis-type reaction involving other boronic acids. The intramolecular amine could facilitate the formation of the key iminium ion intermediate from the aldehyde and amine reactants, while the boronic acid moiety could activate the carbonyl group or interact with the other boronic acid reactant. While phenylboronic acid itself is known to be an effective catalyst for certain MCRs, such as the Biginelli and Hantzsch reactions, the specific catalytic role of the title compound in such reactions requires dedicated investigation.

Table 2: Potential Roles in a Petasis-Type Reaction

| Role | Description |

|---|---|

| Reagent | The (4-((dibutylamino)methyl)phenyl) group is transferred to the final amine product. |

| Catalyst | The boronic acid moiety activates the carbonyl component, while the amine group facilitates iminium ion formation. |

This table outlines the potential dual functionality in the context of the Petasis reaction, a well-established multi-component reaction involving boronic acids.

Boronic acids are known to reversibly form cyclic trimers called boroxines (boronic anhydrides) upon dehydration. These boroxines can also act as active catalytic species. The equilibrium between the monomeric boronic acid and the boroxine can be influenced by the reaction conditions, including the presence of water.

In catalytic cycles, the boroxine can serve as a more Lewis acidic species than the monomeric boronic acid. The formation of a redox-active complex between a Lewis base and a boroxine has been shown to be a key step in some photoredox catalytic systems. For this compound, the formation of its corresponding boroxine would be an expected equilibrium process. This trimeric species could then engage in catalytic cycles, potentially with altered reactivity and selectivity compared to the monomeric form. The bulky dibutylamino groups on the periphery of the boroxine ring could create a specific steric and electronic environment, influencing substrate binding and activation. The reversible nature of boroxine formation adds another layer of complexity and potential for control within a catalytic system.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The compound's primary application is as a structural unit in the synthesis of more complex molecules. The presence of the boronic acid allows for its incorporation into larger frameworks through a variety of established and powerful coupling methodologies.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide under palladium catalysis. nih.govnih.govresearchgate.net In this context, (4-((Dibutylamino)methyl)phenyl)boronic acid serves as the organoboron partner, enabling the introduction of the 4-((dibutylamino)methyl)phenyl group into a target molecule.

This reaction is widely employed for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. nih.govnih.gov The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final biaryl product and regenerate the catalyst. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides. nih.gov

Table 1: Key Steps in Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | A palladium(0) complex reacts with an organohalide (R-X) to form a palladium(II) intermediate. |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base. |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming a new C-C bond and regenerating the palladium(0) catalyst. |

While specific examples detailing the use of this compound in Suzuki-Miyaura reactions are specialized, the reaction provides a robust method for creating complex biaryl structures containing the aminomethylphenyl moiety. nih.govresearchgate.net

Beyond the Suzuki reaction, this boronic acid is a potential substrate for several other important cross-coupling reactions.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. nrochemistry.comwikipedia.orgresearchgate.net It represents an oxidative coupling of two nucleophiles. nrochemistry.comst-andrews.ac.uk this compound can act as the aryl donor to form aryl-nitrogen or aryl-oxygen bonds under relatively mild conditions, often in the presence of air. wikipedia.orgscilit.com

Stille Coupling: The Stille reaction is a palladium-catalyzed coupling between an organotin compound and an organohalide. organic-chemistry.orgwikipedia.orgyoutube.com While boronic acids are not direct partners in the standard Stille reaction, the principles of palladium-catalyzed cross-coupling are related. The Stille reaction is known for its tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov Boronic acids are not direct participants, but the synthesis of complex molecules often involves sequential coupling reactions, where a Sonogashira product might be further functionalized in a subsequent Suzuki coupling.

Liebeskind-Srogl Coupling: This palladium-catalyzed reaction couples a thioester with a boronic acid to form a ketone, representing a valuable method for C-C bond formation under neutral conditions. wikiwand.comresearchgate.netwikipedia.org The reaction typically requires a copper(I) carboxylate co-catalyst. wikiwand.comsynarchive.com This method allows for the synthesis of ketones where one of the aryl groups is the (4-((dibutylamino)methyl)phenyl) moiety.

Boronic acids and their derivatives are also employed in reactions that extend carbon chains or add to unsaturated systems.

Conjugate Additions: The palladium-catalyzed 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for forming C-C bonds. beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org This reaction allows for the introduction of the 4-((dibutylamino)methyl)phenyl group at the β-position of an enone, creating a new stereocenter if the substrate is prochiral. beilstein-journals.orgchemrxiv.org The development of asymmetric variants of this reaction is a significant area of research. beilstein-journals.orgbeilstein-journals.org

Homologations: The Matteson homologation is a stereospecific reaction that extends a carbon chain by one carbon. nrochemistry.comuni-saarland.de It involves the reaction of a chiral boronic ester with a lithiated dihalomethane, followed by nucleophilic displacement. uni-saarland.denih.gov This iterative process is highly valuable for the synthesis of complex natural products with multiple stereocenters. uni-saarland.de Arylboronic esters, derived from compounds like this compound, can undergo this one-carbon chain extension. uni-saarland.de

Reagent in Functional Group Transformations

In addition to serving as a building block, the boronic acid functional group can act as a catalyst or activating agent for other transformations.

Arylboronic acids, particularly those with electron-withdrawing groups, can catalyze the direct formation of amides from carboxylic acids and amines by acting as Lewis acids to activate the carboxylic acid. nih.govchemrxiv.orgucl.ac.uk This process typically involves the formation of a reactive acyloxyboron intermediate. The presence of the dibutylamino group in this compound, being electron-donating, may influence its catalytic activity in this context compared to more commonly used electron-deficient arylboronic acids. However, aminoboronic acids have been recognized for their catalytic potential in direct amide formation. acs.orgnih.gov

Table 2: Role of Boronic Acids in Amidation

| Catalyst Type | General Feature | Proposed Mechanism |

| Electron-Deficient Arylboronic Acids | High catalytic activity at elevated temperatures. | Formation of an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack by an amine. ucl.ac.uk |

| Aminoboronic Acids | Can act as bifunctional catalysts. | The amino group can interact with the carboxylic acid while the boronic acid activates it. acs.orgnih.gov |

The field of asymmetric synthesis often utilizes chiral catalysts to control the stereochemical outcome of a reaction. While specific applications of this compound in this area are not widely documented, aminoboronic acids, in general, are of interest as bifunctional catalysts. acs.orgnih.gov The presence of both a Lewis acidic boron center and a Lewis basic nitrogen atom allows for the potential design of chiral ligands or organocatalysts. For instance, chiral aminoboronic acids have been explored for asymmetric aldol (B89426) reactions and kinetic resolutions. acs.org Furthermore, the products derived from coupling reactions involving this compound can be intermediates in the synthesis of chiral molecules and catalysts. semanticscholar.orgacs.org The asymmetric conjugate addition of arylboronic acids to enones is a key strategy for creating chiral quaternary carbon centers. caltech.edu

Incorporation into Peptides and Bioconjugates

Based on a comprehensive review of available scientific literature, there are no specific documented applications of This compound in the incorporation into peptides and bioconjugates. While boronic acids, in general, are a significant class of compounds utilized in peptide synthesis and bioconjugation for their unique chemical reactivity, research detailing the use of this particular substituted phenylboronic acid is not present in published studies.

The field of bioconjugation often employs boronic acids for their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules, including saccharides. This interaction is fundamental to applications such as biosensors, drug delivery systems, and the chemical modification of proteins and peptides. However, the specific structural features of This compound , namely the dibutylamino-methyl substituent, may influence its reactivity, solubility, and steric hindrance in ways that have not yet been explored or reported in the context of peptide and bioconjugate chemistry.

Further research would be necessary to determine the potential utility and specific reaction conditions for incorporating This compound into peptide chains or for its use as a linker in bioconjugation strategies. Such studies would need to establish its reactivity with relevant amino acid side chains or other functional groups on biomolecules, as well as the stability and properties of the resulting conjugates. Without such dedicated research, no detailed findings or data can be presented.

Applications in Materials Science and Chemical Sensor Development

Role in Recognition and Reversible Binding of Diol-Containing Biomolecules

Formation of Reversible Covalent Bonds with Saccharides and Glycoproteins

The primary mechanism by which (4-((Dibutylamino)methyl)phenyl)boronic acid interacts with saccharides and glycoproteins is through the formation of dynamic, reversible covalent bonds. Boronic acids, acting as Lewis acids, react with compounds containing 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters, respectively. Saccharides and the glycan portions of glycoproteins are rich in these diol functionalities, making them ideal binding partners.

This reaction is an equilibrium process, the stability of which is dependent on several factors including pH, the structure of the boronic acid, and the specific arrangement of hydroxyl groups on the saccharide. The formation of the boronate ester involves a change in the geometry of the boron atom from a neutral, trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ hybridized state. This structural change is often accompanied by a detectable alteration in physical properties, such as fluorescence, which forms the basis for sensor applications.

The interaction is not limited to simple sugars; boronic acids can also bind to the complex carbohydrate chains on glycoproteins. This capability allows for the development of materials and sensors that can target specific proteins based on their glycosylation patterns, which is of significant interest in diagnostics and biotechnology. The reversible nature of the boronate ester bond is crucial, as it allows for dynamic systems that can respond to changes in analyte concentration or environmental conditions like pH.

Strategies for Modulating Binding Affinity and Selectivity at Physiologically Relevant pH

A significant challenge for standard phenylboronic acids is that they typically require alkaline conditions (pH > 8) to effectively bind saccharides, as the neutral trigonal form is less reactive. For applications in biological systems, achieving strong binding at a physiological pH of ~7.4 is essential. This compound incorporates a key structural modification—the ortho-aminomethyl group—to address this issue.

This "Wulff-type" configuration facilitates the formation of an intramolecular dative bond between the nitrogen atom of the dibutylamino group and the boron atom. This coordination stabilizes the tetrahedral boronate form, effectively lowering the pKa of the boronic acid. A lower pKa means that the more reactive anionic tetrahedral form is more prevalent at neutral pH, thus enhancing its ability to form esters with diols without the need for a highly basic environment.

Further strategies to modulate affinity and selectivity include:

Electronic Modification : Introducing electron-withdrawing groups on the phenyl ring can further lower the boronic acid's pKa, increasing its Lewis acidity and promoting diol binding at neutral pH.

Steric Considerations : The bulky nature of substituents on both the boronic acid and the saccharide can influence binding. While the aminomethyl group is beneficial electronically, bulky alkyl groups like dibutyl may introduce steric hindrance that can affect binding constants compared to smaller analogues.

Multivalent Interactions : Creating sensors with multiple boronic acid moieties can significantly enhance both binding affinity and selectivity for specific saccharides. By arranging two or more boronic acid groups in a specific geometry, receptors can be designed to match the spacing of diol pairs on a target sugar, such as glucose, leading to a "chelate effect" that dramatically increases the binding constant.

Table 1: Apparent Association Constants (M⁻¹) of 2-dimethylaminomethylphenylboronic acid (DAPBA) with Various Diols at Different pH Values. (Data sourced from a study on analogous Wulff-type boronic acids to illustrate representative binding characteristics)

| Diol | pH 5.5 | pH 7.4 | pH 9.0 |

| Sorbitol | 120 ± 10 | 10 ± 1 | 10 ± 1 |

| Fructose | 230 ± 10 | 100 ± 10 | 110 ± 10 |

| Glucose | 10 ± 1 | 10 ± 1 | 10 ± 1 |

| Source: Adapted from Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. |

Table 2: pKa Values of Representative Boronic Acids (Illustrates the effect of ortho-amino group on acidity)

| Compound | pKa |

| Phenylboronic Acid (PBA) | ~9.0 |

| 2-dimethylaminomethylphenylboronic acid (DAPBA) | 5.76 ± 0.05 |

| Source: Adapted from Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. |

Computational and Theoretical Studies of 4 Dibutylamino Methyl Phenyl Boronic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural and Electronic Propertiesbibliotekanauki.plqub.ac.uk

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic properties of boronic acid derivatives. lodz.pltandfonline.com DFT methods balance computational cost and accuracy, making them suitable for studying relatively large molecules. lodz.pl

Geometric optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For (4-((Dibutylamino)methyl)phenyl)boronic acid, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules, including the title compound with its rotatable dibutylamino and boronic acid groups. Different spatial arrangements, or conformers, can exist, each with a distinct energy level. Theoretical studies on similar phenylboronic acid hybrids have shown that identifying the global minimum energy conformer is key to understanding the molecule's preferred shape. nih.gov For instance, calculations can determine the relative stability of different orientations of the B(OH)₂ group relative to the phenyl ring. In studies of related molecules, cis-trans configurations were evaluated to identify the most stable isomer. nih.gov

Table 1: Representative Geometric Parameters from DFT Calculations on Phenylboronic Acid Analogs Note: This table presents typical bond lengths calculated for analogous phenylboronic acid structures. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Bond Length (Å) |

| C-B Bond | ~1.55 - 1.57 |

| B-O Bond | ~1.37 - 1.38 |

| O-H Bond | ~0.97 |

| C-N Bond | ~1.47 |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide detailed information about the distribution of electron density and the energies of molecular orbitals. bibliotekanauki.pllodz.pl Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For many boronic acid derivatives, analysis of electronic transitions shows that the primary transition (S₀→S₁) involves the transfer of an electron from the HOMO to the LUMO. bibliotekanauki.pllodz.pl

Table 2: Representative Frontier Orbital Energies from DFT Calculations on Aminophenylboronic Acid Analogs Note: This table provides illustrative energy values based on studies of similar compounds. Actual values for the title compound may vary.

| Molecular Orbital | Typical Energy (eV) |

| HOMO | -6.0 to -6.5 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict and interpret various types of molecular spectra. nih.govtandfonline.com By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a more robust understanding of the data.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, computational models can determine the frequencies and intensities of the fundamental vibrational modes. tandfonline.comarxiv.org These calculated frequencies can then be compared with experimental spectra to assign specific absorption bands to the stretching, bending, or twisting of particular functional groups. youtube.com

For boronic acids, characteristic vibrations include the B-O stretching and O-B-O deformation modes. researchgate.net Computational studies on various boronic acid species have been used to systematically categorize and assign IR bands, helping to distinguish between boronic acids and their corresponding esters or anhydrides. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational chemistry can predict NMR chemical shifts for various nuclei, including ¹H, ¹³C, and ¹¹B. nih.gov The prediction of ¹¹B NMR chemical shifts is particularly valuable for studying organoboron compounds.

The ¹¹B chemical shift is highly sensitive to the coordination environment of the boron atom. Trigonal (sp²-hybridized) boronic acids typically exhibit ¹¹B NMR signals in a distinct chemical shift range (around +28 to +30 ppm) compared to tetracoordinate (sp³-hybridized) boronate esters or adducts, which appear further upfield. researchgate.netsdsu.edu Computational predictions can help confirm the hybridization state of the boron atom in different chemical environments. manchester.ac.uk

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling is a powerful tool for investigating reaction mechanisms. For aminomethylphenylboronic acids, a key area of interest is their interaction with diols to form boronate esters, a reaction central to their use in sensors. qub.ac.uknih.govnih.gov

Computational studies have been crucial in resolving debates about the mechanism of this reaction in protic solvents. Models have been used to evaluate the energetics of different proposed pathways, such as those involving a direct N→B dative bond versus solvent-inserted intermediates. nih.gov For related ortho-aminomethylphenylboronic acids, computational results have indicated that solvent-inserted species are often lower in energy than structures with a direct N-B dative bond in protic media. nih.gov This type of mechanistic investigation allows researchers to understand the subtle factors that control the binding affinity and selectivity of these molecules, providing a rational basis for the design of new and improved chemical sensors. qub.ac.uknih.gov

Transition State Analysis of Catalytic Cycles

This compound is a potential participant in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the mechanistic steps of this reaction. The catalytic cycle is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is of particular interest. Computational models of the Suzuki-Miyaura reaction with structurally related phenylboronic acids indicate that this step can proceed through several pathways. The presence of the aminomethyl group in the ortho position, as is the case with the structural isomers of the title compound, can significantly influence the energy barriers of the transition states.

While specific transition state analyses for the catalytic cycles involving this compound are not extensively documented in the literature, general principles derived from computational studies on similar aminomethylphenylboronic acids can be applied. The dibutylamino group is expected to exert both steric and electronic effects on the transition states. Sterically, the bulky butyl groups could influence the approach of the boronic acid to the palladium complex, potentially raising the energy of the transmetalation transition state. Electronically, the nitrogen atom can play a crucial role through its potential coordination to the boron or palladium center, or by influencing the acidity of the boronic acid.

A generalized transition state for the transmetalation step in the Suzuki-Miyaura reaction is depicted below, highlighting the key bonds being formed and broken.

| Transition State | Key Interacting Atoms | Description |

| TSTM | Pd, Caryl, B, O | The transition state for transmetalation typically involves a concerted process where the aryl group migrates from the boron atom to the palladium center. The geometry and energy of this state are influenced by the ligands on the palladium, the base, and the substituents on the phenylboronic acid. |

DFT calculations on model systems suggest that the energy barrier for transmetalation is sensitive to the nature of the substituents on the phenylboronic acid. For aminomethyl-substituted systems, the nitrogen atom can potentially stabilize or destabilize the transition state depending on its coordination behavior.

Elucidation of Intramolecular Boron-Nitrogen Interactions and Their Energetics

A key structural feature of ortho-aminomethylphenylboronic acids is the potential for an intramolecular dative bond between the nitrogen atom of the aminomethyl group and the boron atom of the boronic acid (N→B). This interaction has been a subject of considerable computational investigation, as it significantly impacts the compound's conformation, reactivity, and potential as a chemical sensor.

Computational studies, often employing Møller-Plesset (MP2) perturbation theory and DFT, have been used to explore the energetics of this intramolecular B-N interaction in o-(N,N-dialkylaminomethyl)arylboronate systems, which serve as excellent models for this compound's ortho isomer. These studies reveal a delicate balance between different conformational states.

For the free boronic acids, two primary conformations are considered: one featuring the intramolecular N→B dative bond, forming a five-membered ring, and another with an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the nitrogen atom (B-O-H⋯N), forming a seven-membered ring. Computational results indicate that in the gas phase, the hydrogen-bonded seven-membered ring conformer is often slightly lower in energy than the dative-bonded five-membered ring conformer. nih.gov This suggests that the strengths of the intramolecular N→B dative bond and the B-O-H⋯N hydrogen bond are comparable in these systems. nih.gov

The table below summarizes the relative energies (in kcal/mol) of different conformers of o-(N,N-dialkylaminomethyl)arylboronic acids, based on computational studies.

| Conformer | Description | Relative Energy (kcal/mol) |

| N→B Dative Bond | Five-membered ring with a coordinate bond from nitrogen to boron. | 0.7 - 0.9 |

| B-O-H⋯N Hydrogen Bond | Seven-membered ring with a hydrogen bond between the boronic acid OH and the nitrogen. | 0.0 |

| No Interaction | Open conformation with no direct interaction between the boron and nitrogen centers. | 8.3 - 11.9 |

Data is generalized from computational studies on o-(N,N-dialkylaminomethyl)arylboronates and represents the energy difference relative to the most stable conformer. nih.gov

Furthermore, the presence of solvent molecules, particularly water, can significantly alter this landscape. Computational models incorporating solvent effects show that water can insert itself between the boron and nitrogen atoms, leading to a seven-membered intermolecular hydrogen-bonded ring structure (B⋯OH₂⋯N). nih.gov These solvent-inserted species are found to be energetically favorable, suggesting that in protic media, this form may be predominant. nih.gov

For boronate esters, where the intramolecular hydrogen bond is not possible, the N→B dative-bonded conformer is significantly lower in energy than the open conformation where no such interaction exists. nih.gov However, even in esters, the insertion of a water molecule to bridge the boron and nitrogen atoms is an energetically favorable process. nih.gov

The strength of the N→B interaction is a critical parameter. Computational estimates suggest that in solution, the strength of this bond is relatively weak, comparable to that of a hydrogen bond in bulk water. nih.gov This weakness is a key aspect of their function in fluorescent PET (Photoinduced Electron Transfer) sensors, where the modulation of this bond upon analyte binding leads to a detectable signal. nih.gov

Future Perspectives and Emerging Research Avenues for 4 Dibutylamino Methyl Phenyl Boronic Acid

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (4-((Dibutylamino)methyl)phenyl)boronic acid is expected to pivot towards greener and more sustainable methodologies. Current synthetic strategies for aminophenylboronic acids often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Emerging research is focused on developing more atom-economical and environmentally benign synthetic routes.

One promising avenue is the exploration of one-pot synthesis protocols. These methods would streamline the manufacturing process, reducing the need for intermediate purification steps and minimizing solvent usage. Furthermore, the adoption of green chemistry principles is anticipated, including the use of renewable starting materials, biocompatible solvents, and energy-efficient reaction conditions facilitated by microwave or flow chemistry technologies. The development of novel catalysts, such as reusable solid-supported catalysts, could also play a crucial role in enhancing the sustainability of the synthesis of this compound.

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Starting Materials | Petroleum-based | Bio-based and renewable |

| Solvents | Halogenated organic solvents | Water, ethanol (B145695), supercritical CO2 |

| Catalysts | Homogeneous metal catalysts | Heterogeneous, reusable catalysts |

| Energy Input | Conventional heating | Microwave, ultrasound, flow chemistry |

| Waste Generation | High | Minimized, with recycling of byproducts |

Exploration of New Catalytic Applications with Tunable Selectivity

The bifunctional nature of this compound, with its Lewis acidic boron center and Lewis basic amino group, makes it a compelling candidate for novel catalytic applications. The intramolecular interaction between the nitrogen and boron atoms can modulate the compound's reactivity and selectivity, a phenomenon that is ripe for exploration in asymmetric catalysis. nih.gov

Future research will likely focus on harnessing this compound as a chiral catalyst or ligand in a variety of organic transformations. The bulky dibutyl groups on the nitrogen atom can be expected to exert significant steric influence, which could be exploited to achieve high levels of enantioselectivity in reactions such as aldol (B89426) additions, Diels-Alder cycloadditions, and asymmetric reductions. The ability to tune the electronic and steric properties of the amino group provides a powerful tool for tailoring the catalyst's selectivity for specific substrates and reactions.

Integration into Advanced Functional Materials with Self-Regulating Properties

The integration of this compound into advanced functional materials is a rapidly emerging field with immense potential. The reversible nature of the boronic ester bond is a key feature that can be leveraged to create dynamic and responsive materials. rsc.org One of the most exciting prospects is the development of self-healing polymers and hydrogels. researchgate.netresearchgate.net In these materials, the boronic acid moiety can form crosslinks that can break and reform, allowing the material to autonomously repair damage.

Furthermore, the incorporation of this compound into polymers can lead to materials with self-regulating properties. For instance, in drug delivery systems, the boronic acid group can bind to glucose, triggering the release of a therapeutic agent in response to high blood sugar levels. The dibutylamino group can impart pH-responsiveness, allowing for the controlled release of drugs in specific physiological environments. These "smart" materials have the potential to revolutionize personalized medicine and diagnostics.

| Material Type | Potential Application | Self-Regulating Mechanism |

| Self-Healing Hydrogels | Wound dressings, tissue engineering | Reversible boronic ester crosslinks |

| Glucose-Responsive Polymers | Insulin delivery systems | Competitive binding of glucose to boronic acid |

| pH-Responsive Nanoparticles | Targeted drug delivery | Protonation/deprotonation of the amino group |

Elucidation of Synergistic Effects with Other Functional Moieties

A deeper understanding of the synergistic effects between the dibutylaminomethyl group and the boronic acid moiety is crucial for the rational design of new applications. The intramolecular B-N coordination is a key aspect of this synergy, influencing the Lewis acidity of the boron atom and, consequently, its binding affinity and reactivity. nih.gov The steric bulk of the dibutyl groups can also play a critical role in modulating this interaction and controlling the accessibility of the boronic acid group to external molecules. researchgate.net

Future research will likely employ a combination of experimental techniques, such as NMR spectroscopy and X-ray crystallography, and computational modeling to elucidate the precise nature of these synergistic effects. This knowledge will be instrumental in designing molecules with fine-tuned properties for specific applications, from highly selective catalysts to responsive materials with precisely controlled behaviors.

Rational Design of Highly Specific Chemical Sensors and Recognition Elements

The ability of boronic acids to bind with diols has been widely exploited in the development of chemical sensors, particularly for saccharides. nih.gov However, the rational design of highly specific sensors requires a more nuanced approach. The presence of the dibutylaminomethyl group in this compound offers a unique opportunity to enhance sensor specificity and sensitivity.

The amino group can act as an additional binding site, enabling the sensor to recognize target molecules through multiple interactions. This can lead to the development of sensors that can distinguish between structurally similar analytes. For example, by carefully designing the geometry of the molecule, it may be possible to create a sensor that is highly selective for a specific glycoprotein (B1211001) or even a particular sequence of saccharides on a cell surface. mdpi.com The development of such highly specific sensors could have a profound impact on medical diagnostics, enabling the early detection of diseases and the monitoring of therapeutic responses. nih.govdtu.dk

| Analyte | Sensing Principle | Potential Application |

| Glucose | Fluorescence quenching/enhancement | Diabetes monitoring |

| Glycoproteins | Surface plasmon resonance | Cancer biomarker detection |

| Catecholamines | Electrochemical detection | Neurotransmitter sensing |

Q & A

Q. What are the standard synthetic routes for preparing (4-((Dibutylamino)methyl)phenyl)boronic acid, and how is purity validated?

- Methodology : Synthesis typically involves palladium-catalyzed Suzuki-Miyaura cross-coupling or nucleophilic substitution of halogenated precursors with dibutylamine. For example, analogous boronic acids (e.g., [4-(phenoxy)phenyl]boronic acid) are synthesized via coupling reactions using Pd catalysts and purified via HPLC or recrystallization . Purity validation employs LC-MS/MS for detecting impurities (e.g., carboxy or methyl derivatives) with sensitivity down to ppm levels. Quantification uses internal standards and statistical validation (e.g., %RSD <6% for boronic acid analogs) .

Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?

- Methodology : ¹H and ¹³C NMR are critical for verifying substituent positions and boron bonding. For example, in analogs like (4-methoxyphenyl)boronic acid, methoxy protons resonate at δ 3.76 ppm, while aromatic protons show splitting patterns consistent with para substitution . The dibutylamino group’s protons (N-CH₂ and CH₃) appear as broadened signals due to hindered rotation, with coupling constants confirming methylene linkage to the phenyl ring .

Q. What are the key stability considerations for storing amino-functionalized boronic acids?

- Methodology : Boronic acids are prone to hydrolysis, especially under acidic or aqueous conditions. Stabilization strategies include:

- Storage at -20°C in anhydrous solvents (e.g., THF) .

- Use of pinacol esters for intermediates, which are hydrolyzed to boronic acids under controlled oxidative conditions (e.g., NaIO₄ in THF/H₂O) .

- Monitoring via periodic LC-MS to detect degradation products like boric acid .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for sterically hindered boronic acids like this compound?

- Methodology : Steric hindrance from the dibutylamino group reduces coupling efficiency. Optimization strategies include:

- Using bulky ligands (e.g., SPhos or XPhos) to enhance Pd catalyst activity .

- Elevated temperatures (e.g., 80–100°C) and prolonged reaction times (48–72 hours) to overcome kinetic barriers .

- Microwave-assisted synthesis to accelerate reaction rates while maintaining yield .

Q. What analytical approaches resolve discrepancies in impurity profiles during LC-MS/MS analysis?

- Methodology : Contradictory impurity data (e.g., variable %RSD values in methylphenylboronic acid) require:

- Method robustness testing (e.g., varying pH, column type) to confirm reproducibility .

- Isotopic labeling (e.g., ¹⁰B/¹¹B) to distinguish intrinsic impurities from matrix effects .

- Multivariate statistical analysis (e.g., PCA) to identify outlier batches or instrument drift .

Q. How can aqueous stability be enhanced for biological assays involving this compound?

- Methodology : Amino-boronic acids often degrade in aqueous media. Strategies include:

- Buffering at pH 7.4–8.0 to minimize boronic acid → boronate equilibrium shifts .

- Co-formulation with cyclodextrins or liposomes to reduce hydrolysis .

- Real-time monitoring via fluorescence probes (e.g., fluorescein-thiourea derivatives) to track stability .

Q. What computational methods predict the inhibitory activity of this compound against enzymes like autotaxin?

- Methodology :

- Docking studies (e.g., AutoDock Vina) model interactions between the boronic acid group and catalytic residues (e.g., threonine in autotaxin’s active site) .

- MD simulations assess binding stability under physiological conditions, with free-energy calculations (MM-PBSA) quantifying affinity .

- QSAR models correlate substituent effects (e.g., dibutylamino’s electron-donating capacity) with IC₅₀ values from enzymatic assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields in Suzuki couplings reported across studies?

- Methodology : Discrepancies arise from variations in:

- Catalyst loading (e.g., 1–5 mol% Pd) and ligand choice .

- Solvent polarity (e.g., DMF vs. THF) affecting boronic acid solubility .

- Workup procedures (e.g., solid-phase transesterification vs. biphasic extraction) influencing isolated yields .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.